

Application Note & Protocol: In Vitro Characterization of Rapamycin in Cell Culture

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Compound of Interest

Compound Name: *Oppositin*
Cat. No.: B1247751

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Audience: Researchers, scientists, and drug development professionals.

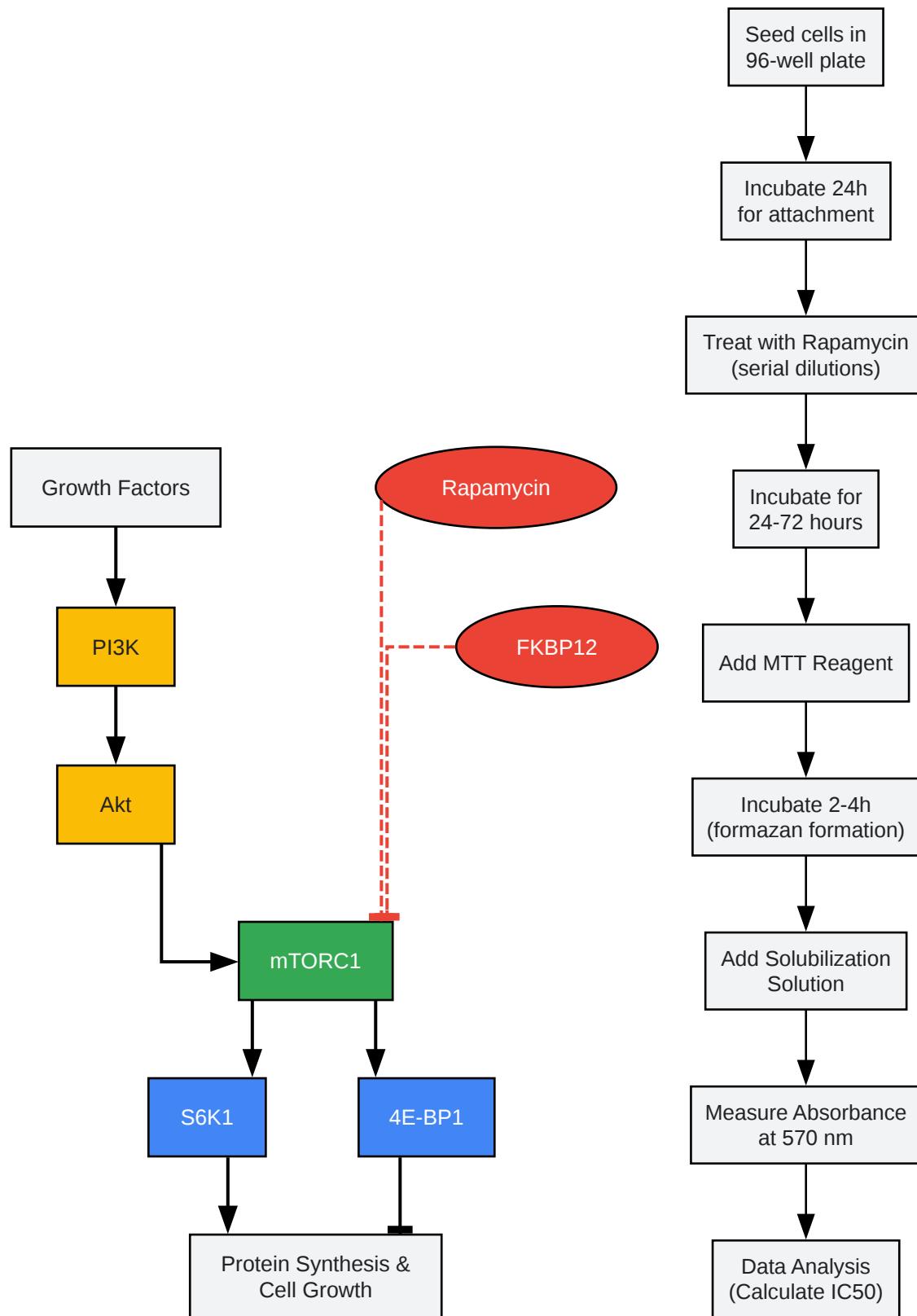
Introduction

Rapamycin, also known as Sirolimus, is a macrolide compound that is a potent and specific inhibitor of the mammalian target of rapamycin (mTOR).^{[1][2]} mTOR is a crucial serine/threonine kinase that regulates cell growth, proliferation, metabolism, and survival.^{[2][3]} ^[4] Rapamycin functions by forming a complex with the intracellular protein FKBP12.^{[1][2][5][6]} This Rapamycin-FKBP12 complex then binds to and allosterically inhibits mTOR Complex 1 (mTORC1).^{[1][2]} Inhibition of mTORC1 disrupts the phosphorylation of its downstream targets, including S6 Kinase 1 (S6K1) and 4E-binding protein 1 (4E-BP1), which are critical regulators of protein synthesis and cell growth.^{[4][5][7]} Due to its central role in cell signaling, rapamycin is widely used in cell culture experiments to study processes like cell cycle progression, apoptosis, and autophagy.^[2]

Mechanism of Action

The mTOR signaling pathway is a complex network that integrates signals from growth factors, nutrients, and cellular energy status.^{[4][7][8]} It exists in two distinct complexes, mTORC1 and mTORC2.^{[4][8]} Rapamycin primarily targets and inhibits mTORC1, which is sensitive to the drug.^{[7][8]} While mTORC2 is generally considered insensitive to acute rapamycin treatment, prolonged exposure can inhibit mTORC2 assembly and function in some cell lines.^{[3][9]} The inhibition of mTORC1 by the Rapamycin-FKBP12 complex prevents the phosphorylation of

S6K1 and 4E-BP1, leading to reduced protein synthesis and cell cycle arrest, typically in the G1 phase.[6]



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